Tolterodine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolterodine hydrobromide can be synthesized through a multi-step process involving the reaction of 2-(diisopropylamino)ethyl chloride with 4-methylbenzyl chloride in the presence of a base, followed by reduction and subsequent reaction with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process includes rigorous purification steps such as crystallization and recrystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Tolterodine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form its active metabolite, 5-hydroxymethyl tolterodine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
The major product formed from the oxidation of this compound is 5-hydroxymethyl tolterodine, which retains similar pharmacological activity .
Scientific Research Applications
Tolterodine hydrobromide has a wide range of scientific research applications:
Mechanism of Action
Tolterodine hydrobromide acts as a competitive antagonist at muscarinic receptors, particularly M2 and M3 subtypes . This antagonism inhibits bladder contraction, decreases detrusor pressure, and results in incomplete emptying of the bladder . The compound and its active metabolite, 5-hydroxymethyl tolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A selective M3 receptor antagonist with similar applications.
Darifenacin: Selectively antagonizes the M3 receptor, reducing bladder muscle contractions.
Uniqueness
Tolterodine hydrobromide is unique in its balanced activity on both M2 and M3 receptors, providing effective treatment for overactive bladder with a lower incidence of side effects like dry mouth compared to some other antimuscarinic agents .
Properties
Molecular Formula |
C22H32BrNO |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrobromide |
InChI |
InChI=1S/C22H31NO.BrH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m0./s1 |
InChI Key |
ZMIOHGDJVPQTCH-BDQAORGHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.